Ablukast, specifically the (S)-enantiomer, is an experimental drug classified as a leukotriene receptor antagonist. It was primarily investigated for its potential therapeutic applications in treating inflammatory conditions such as asthma, skin disorders, and inflammatory bowel disease. Ablukast reached Phase III clinical trials but was ultimately discontinued in 1996 due to various factors, including safety concerns and limited efficacy compared to existing treatments .
Ablukast is chemically categorized under the leukotriene receptor antagonists, a class of drugs that inhibit the action of leukotrienes—biologically active lipids involved in inflammatory responses. The compound is identified by its International Nonproprietary Name (INN), and its chemical formula is with a molar mass of approximately 498.57 g/mol .
The synthesis of Ablukast involved several key steps aimed at optimizing its structure for enhanced potency and selectivity as a leukotriene receptor antagonist. The development process typically includes:
Ablukast's molecular structure is characterized by a complex arrangement of carbon, hydrogen, and oxygen atoms. The structural representation can be described by its SMILES notation and other identifiers:
The three-dimensional conformation of Ablukast plays a critical role in its interaction with leukotriene receptors.
Ablukast undergoes various chemical reactions during its synthesis and potential metabolic processes in biological systems. Key reactions include:
The precise reaction mechanisms would require detailed kinetic studies to elucidate the pathways involved.
As a leukotriene receptor antagonist, Ablukast functions by blocking the binding of leukotrienes to their respective receptors (primarily cysteinyl leukotriene receptors). This blockade leads to:
The effectiveness of Ablukast in clinical settings was assessed through various pharmacological studies during its development phase .
Although development was halted, Ablukast's primary application was aimed at treating asthma and other inflammatory conditions. Its classification as a leukotriene receptor antagonist aligns it with similar drugs that have successfully entered the market, such as montelukast. Research into Ablukast has contributed to the broader understanding of leukotriene signaling pathways and their implications in respiratory diseases .
CAS No.: 60537-65-7
CAS No.: 142697-76-5
CAS No.:
CAS No.: 2365156-60-9
CAS No.: 61607-82-7
CAS No.: 62453-16-1